N-[1-(1-butylbenzimidazol-2-yl)ethyl]propanamide
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Overview
Description
N-[1-(1-butyl-1H-1,3-benzodiazol-2-yl)ethyl]propanamide: is a synthetic organic compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are known for their broad range of biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(1-butyl-1H-1,3-benzodiazol-2-yl)ethyl]propanamide can be achieved through several synthetic routes. One common method involves the condensation of 1-butyl-1H-1,3-benzodiazole with an appropriate acylating agent under controlled conditions. The reaction typically requires a catalyst and is carried out in an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the desired product in its pure form .
Chemical Reactions Analysis
Types of Reactions
N-[1-(1-butyl-1H-1,3-benzodiazol-2-yl)ethyl]propanamide: undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or alkylating agents are employed under controlled conditions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .
Scientific Research Applications
N-[1-(1-butyl-1H-1,3-benzodiazol-2-yl)ethyl]propanamide: has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-[1-(1-butyl-1H-1,3-benzodiazol-2-yl)ethyl]propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Benzimidazole: The parent compound with a wide range of biological activities.
1-butyl-1H-1,3-benzodiazole: A structurally related compound with similar properties.
N-[1-(1-butyl-1H-1,3-benzodiazol-2-yl)ethyl]acetamide: A closely related derivative with slight structural differences
Uniqueness
N-[1-(1-butyl-1H-1,3-benzodiazol-2-yl)ethyl]propanamide: stands out due to its unique combination of the benzimidazole core and the propanamide group, which may confer distinct biological and chemical properties compared to its analogs .
Properties
Molecular Formula |
C16H23N3O |
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Molecular Weight |
273.37 g/mol |
IUPAC Name |
N-[1-(1-butylbenzimidazol-2-yl)ethyl]propanamide |
InChI |
InChI=1S/C16H23N3O/c1-4-6-11-19-14-10-8-7-9-13(14)18-16(19)12(3)17-15(20)5-2/h7-10,12H,4-6,11H2,1-3H3,(H,17,20) |
InChI Key |
FSSRBRUQFPFZQF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C2=CC=CC=C2N=C1C(C)NC(=O)CC |
Origin of Product |
United States |
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